4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine
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Overview
Description
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine typically involves the reaction of 4-chloro-6-hydroxypyrimidine with 4-propylphenol in the presence of a base, followed by amination. The reaction conditions often include:
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-120°C
Time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions at the chloro position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: 4-Hydroxy-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methylpyrimidine: Known for its use in organic synthesis and pharmaceuticals.
4-Chloro-6-phenoxy-2-phenylpyrimidine: Investigated for its fungicidal and herbicide safening activities.
4-Chloro-6-methyl-5,7-dihydroxyphenylglycine: A non-proteinogenic amino acid with potential biosynthetic applications.
Uniqueness
4-Chloro-6-(4-propyl-phenoxy)-pyrimidin-2-ylamine stands out due to its unique propyl-phenoxy substitution, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H14ClN3O |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-chloro-6-(4-propylphenoxy)pyrimidin-2-amine |
InChI |
InChI=1S/C13H14ClN3O/c1-2-3-9-4-6-10(7-5-9)18-12-8-11(14)16-13(15)17-12/h4-8H,2-3H2,1H3,(H2,15,16,17) |
InChI Key |
UCVYHUDBTYHXKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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